molecular formula C12H18O3 B3052103 Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate CAS No. 38453-94-0

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate

Cat. No.: B3052103
CAS No.: 38453-94-0
M. Wt: 210.27 g/mol
InChI Key: MDULATFBKVEEQN-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features an ethyl ester group, a tert-butyl group, and a methyl group attached to the furan ring, making it a unique and versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate typically involves the esterification of 5-(tert-butyl)-2-methylfuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-(tert-butyl)-2-methylfuran-3-carboxylic acid+ethanolacid catalystEthyl 5-(tert-butyl)-2-methylfuran-3-carboxylate+water\text{5-(tert-butyl)-2-methylfuran-3-carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(tert-butyl)-2-methylfuran-3-carboxylic acid+ethanolacid catalyst​Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, solvent extraction and distillation techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives or substituted furans.

Scientific Research Applications

Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylfuran-3-carboxylate: Lacks the tert-butyl group, resulting in different reactivity and properties.

    Ethyl 5-methylfuran-3-carboxylate: Lacks the tert-butyl group, affecting its steric and electronic characteristics.

    Methyl 5-(tert-butyl)-2-methylfuran-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and ethyl ester groups, which confer distinct steric and electronic properties. These features make it a valuable compound in organic synthesis and various applications.

Properties

IUPAC Name

ethyl 5-tert-butyl-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-6-14-11(13)9-7-10(12(3,4)5)15-8(9)2/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULATFBKVEEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535481
Record name Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38453-94-0
Record name Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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